molecular formula C9H5ClN2S B117441 2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile CAS No. 157764-03-9

2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile

Cat. No. B117441
M. Wt: 208.67 g/mol
InChI Key: GCOTWHHKZPEEEV-UHFFFAOYSA-N
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Description

“2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile” is a biochemical compound with the molecular formula C9H5ClN2S . It is a derivative of benzothiazole, an aromatic heterocyclic compound .


Synthesis Analysis

Benzothiazoles, including “2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile”, can be synthesized through various methods. One common method involves the treatment of 2-mercaptoaniline with acid chlorides . More modern synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures .


Molecular Structure Analysis

Benzothiazoles consist of a 5-membered 1,3-thiazole ring fused to a benzene ring. The nine atoms of the bicycle and the attached substituents are coplanar .


Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful tools for the design of a wide variety of aromatic azoles . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .

Scientific Research Applications

Synthesis and Isomer Distribution

Li Zhulai (2011) studied the synthesis of 2-(5-chlorobenzotriazolyl)Acetonitriles, including 2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile, demonstrating how the introduction of an electron-withdrawing group affects yield and isomer distribution. The study resulted in three isomers with a total yield of 77.52%, which was higher than similar compounds synthesized from benzotriazole and chloroacetonitrile (Li Zhulai, 2011).

Applications in Heterocyclic Chemistry

The work by Yavari, Ghafouri, Naeimabadi, and Halvagar (2017) showcases the synthesis of functionalized 2-indolizin-3-yl-1,3-benzothiazoles from reactions involving 1-(1,3-Benzothiazol-2-ylmethyl)pyridinium iodide and acetylenic esters, indicating the versatility of 2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile derivatives in producing complex heterocyclic structures (Yavari et al., 2017).

Novel Synthesis Approaches

Khilya et al. (2011) developed an efficient method for the preparation of 2-hetaryl-2-(tetrahydrofuran-2-ylidene)acetonitriles, studying the intramolecular cyclization of derivatives, which could open new pathways for the synthesis of complex molecules involving 2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile (Khilya et al., 2011).

Future Directions

Benzothiazoles, including “2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile”, have a high degree of structural diversity and possess a gamut of pharmacological properties, making them vital for the investigation of novel therapeutics . Future research may focus on developing new synthetic approaches and patterns of reactivity , as well as exploring their potential applications in drug design .

properties

IUPAC Name

2-(5-chloro-1,3-benzothiazol-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2S/c10-6-1-2-8-7(5-6)12-9(13-8)3-4-11/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCOTWHHKZPEEEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(S2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile

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